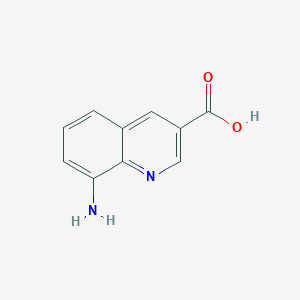
8-Aminoquinoline-3-carboxylic acid
Descripción general
Descripción
8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization in recent years .
Synthesis Analysis
The synthesis of substituted 8-aminoquinoline is of great importance . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z=heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A procedure for the amination of -sp2 C–H bonds of carboxylic acid derivatives has been demonstrated using 8-aminoquinoline as a removable auxiliary .Molecular Structure Analysis
The molecular weight of 8-Aminoquinoline-3-carboxylic acid is 188.19 . The IUPAC name is 8-amino-3-quinolinecarboxylic acid . The InChI code is 1S/C10H8N2O2/c11-8-3-1-2-6-4-7 (10 (13)14)5-12-9 (6)8/h1-5H,11H2, (H,13,14) and the InChI key is GTIULENMBMXJGX-UHFFFAOYSA-N .Chemical Reactions Analysis
8-Aminoquinoline has been used as a powerful tool for the synthesis of a variety of molecules . It has been used as an auxiliary chelating directing group to assist C–H functionalization/activation . The reaction might undergo a single electron transfer (SET) mechanism .Aplicaciones Científicas De Investigación
C–H Functionalization Chemistry
8-Aminoquinoline-3-carboxylic acid is utilized in remote C–H functionalization processes. This involves the formation of C–P bonds, which has gained attention for synthetic chemists due to its potential in creating complex molecules .
Anti-inflammatory Applications
Derivatives of 8-Aminoquinoline have been synthesized with strong anti-inflammatory activity, particularly in models of adjuvant arthritis, showcasing its potential in medical treatments .
Antibacterial Activity
Some 8-substituted quinoline carboxylic acids exhibit antibacterial properties. This includes activity against strains like Mycobacterium tuberculosis H37Rv, indicating its importance in developing new antibiotics .
Detection in Various Industries
Carboxylic acids, including derivatives of 8-Aminoquinoline, are important in detection methods used in medicines, cosmetics, and food additives, highlighting its versatility across different sectors .
Therapeutic Potential
Quinoline derivatives such as 8-aminoquinoline are given considerable attention due to their potential role in metabolic transformation and in vivo activation, which is crucial for therapeutic applications .
Synthesis of Benzofuran Derivatives
The compound is used in the synthesis of diverse benzofuran-2-carboxamide derivatives, combining directed C–H functionalization chemistry with transamidation protocols for innovative pharmaceutical applications .
Safety and Hazards
8-Aminoquinoline-3-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . A new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Mecanismo De Acción
Target of Action
8-Aminoquinoline-3-carboxylic acid is a derivative of the 8-aminoquinoline family, which is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . The primary targets of 8-aminoquinoline compounds are the liver stages of Plasmodium infections, making them effective against multiple life-cycle stages of the plasmodia that infect humans .
Mode of Action
The compound interacts with its targets primarily through C–H bond activation/functionalization . This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
Biochemical Pathways
The functionalization of positions C2–C7 on the 8-aminoquinoline ring is a key aspect of the compound’s biochemical pathway . This process involves the formation of C–C and C–Z bonds, which can significantly change the physical and chemical properties of the ring, potentially leading to future applications of economic value .
Result of Action
The result of the compound’s action is the prevention of malaria relapse, cure of the disease, and prevention of the transmission of the infection . This is achieved by killing liver stages of the parasite, asexual blood stages, and sterilizing the sexual-stage gametocytes .
Action Environment
The action, efficacy, and stability of 8-aminoquinoline compounds can be influenced by environmental factors such as the presence of glucose-6-phosphate dehydrogenase (G6PD) in the patient’s body . G6PD deficiency is one of the most common genetic abnormalities in human beings, and it is especially common where malaria is or has been endemic . This can lead to hemolytic toxicity in people lacking G6PD, which is a major adverse outcome of primaquine and other 8-aminoquinoline compounds .
Propiedades
IUPAC Name |
8-aminoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIULENMBMXJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291185 | |
| Record name | 3-Quinolinecarboxylic acid, 8-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminoquinoline-3-carboxylic acid | |
CAS RN |
1416439-58-1 | |
| Record name | 3-Quinolinecarboxylic acid, 8-amino- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 8-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375722.png)
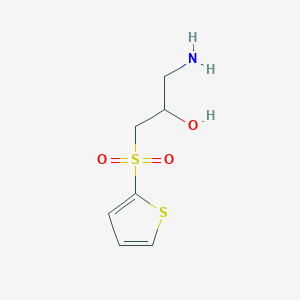




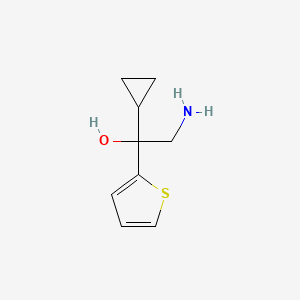
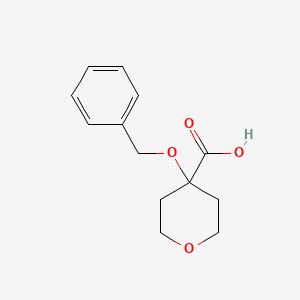
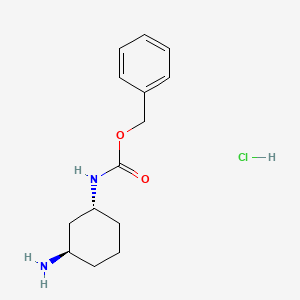
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid](/img/structure/B1375734.png)
![1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole](/img/structure/B1375737.png)
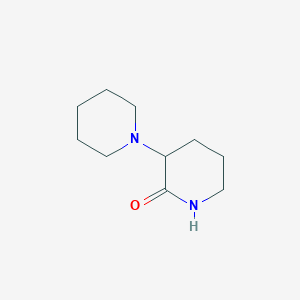
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)
![[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride](/img/structure/B1375743.png)